Tropicamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.75e-01 g/L

Synonyms

Canonical SMILES

Facilitating Examination of the Posterior Segment

Tropicamide acts as a mydriatic, meaning it causes the pupil to dilate. This widening of the pupil allows ophthalmologists to see the posterior segment of the eye more clearly during examinations. This area includes the retina, optic nerve, and macula, which are vital for vision. By dilating the pupil, tropicamide enables a more comprehensive assessment of these structures for potential abnormalities such as detachments, hemorrhages, or signs of disease ().

Studying Retinal Blood Flow

Recent studies suggest tropicamide may have applications beyond pupil dilation in research. One area of exploration involves its potential impact on retinal blood flow. A study published in the journal Investigative Ophthalmology & Visual Science investigated the use of Scanning Laser Doppler Flowmetry (SLDF) to measure retinal blood flow. The researchers found that topical application of tropicamide 0.5% actually reduced retinal capillary blood flow, highlighting a potential avenue for further investigation into the drug's broader physiological effects on the eye ().

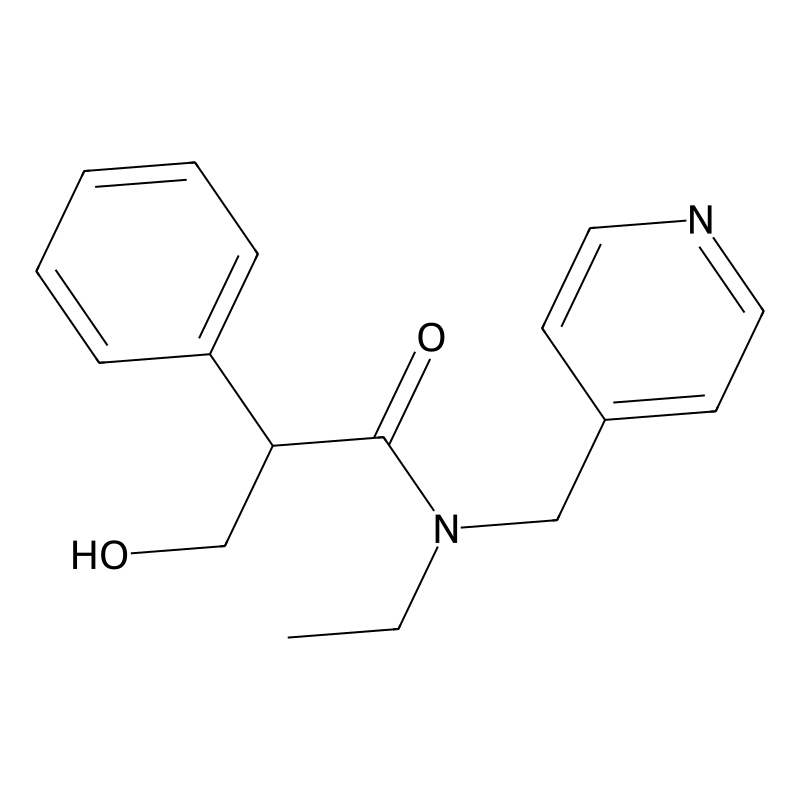

Tropicamide is an anticholinergic medication primarily used as a mydriatic agent to dilate the pupil during ophthalmic examinations. Its chemical formula is C₁₇H₂₀N₂O₂, with a molecular weight of approximately 284.36 g/mol. Tropicamide works by blocking muscarinic acetylcholine receptors, leading to relaxation of the pupillary sphincter muscle and inhibition of ciliary muscle function, which results in pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia) .

Tropicamide acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 and M3 receptors, located in the iris and ciliary muscle of the eye []. By blocking the binding of acetylcholine, tropicamide prevents the muscle contraction that normally constricts the pupil and allows the eye to focus. This results in pupillary dilation and temporary paralysis of the focusing ability.

Tropicamide is generally well-tolerated, but some side effects can occur, including temporary blurred vision, light sensitivity, and headache []. In rare cases, more serious side effects like elevated intraocular pressure (glaucoma) can occur [].

Tropicamide should not be used in individuals with a history of angle-closure glaucoma or hypersensitivity to the drug [].

Safety Data:

Tropicamide undergoes various chemical interactions primarily through its action as a muscarinic antagonist. When it binds to muscarinic receptors, it prevents acetylcholine from exerting its effects, leading to physiological changes such as pupil dilation and reduced accommodation. The drug's binding affinity varies among different muscarinic receptor subtypes, which contributes to its pharmacological profile .

Tropicamide exhibits significant biological activity by acting as a non-selective antagonist of muscarinic acetylcholine receptors. This action leads to:

- Mydriasis: Dilation of the pupil by relaxing the pupillary sphincter muscle.

- Cycloplegia: Inhibition of ciliary muscle contraction, resulting in impaired near vision.

- Reduction of Sialorrhea: Decreasing hypersalivation by blocking M4 receptors in salivary glands, showing potential therapeutic effects in conditions like Parkinson's disease .

Tropicamide can be synthesized through several methods, typically involving the condensation of appropriate aromatic and aliphatic compounds. The synthesis generally includes:

- Formation of the Benzeneacetamide Structure: This involves the reaction between an aromatic compound and an acylating agent.

- Substitution Reactions: The introduction of the pyridine ring and ethyl groups through various substitution reactions.

- Purification: Final purification steps often involve crystallization or chromatography to obtain the pure compound suitable for pharmaceutical use .

Tropicamide is primarily used in ophthalmology for:

- Diagnostic Procedures: Facilitating detailed examination of the retina and other ocular structures by inducing mydriasis.

- Surgical Preparations: Used before certain eye surgeries to ensure adequate pupil dilation.

- Treatment of Anterior Uveitis: Helping to prevent complications such as posterior synechiae by relaxing ciliary muscles .

Tropicamide belongs to a class of anticholinergic drugs known for their mydriatic properties. Similar compounds include:

| Compound | Chemical Formula | Duration of Effect | Unique Features |

|---|---|---|---|

| Atropine | C₁₇H₂₃N₁₃O₃ | Up to 14 days | Longer duration; used for various indications beyond ophthalmology |

| Cyclopentolate | C₁₈H₂₃N₂O₂ | 24 hours | More selective for cycloplegia; shorter onset time |

| Homatropine | C₁₈H₂₃N₁O₂ | 12-24 hours | Less potent than tropicamide; often used in similar contexts |

Uniqueness of Tropicamide

Tropicamide is unique due to its relatively short duration of action (4-8 hours), making it particularly suitable for outpatient procedures where rapid recovery from mydriasis is desired. Its quick onset and lower risk of systemic side effects compared to other anticholinergics like atropine make it a preferred choice in clinical practice .

Tropicamide exhibits distinct solubility characteristics across different solvent systems, reflecting its amphiphilic molecular structure. The compound demonstrates limited water solubility at physiological conditions, with a reported aqueous solubility of approximately 0.2 g/L at 25°C [1]. This poor aqueous solubility presents significant challenges for ophthalmic formulation development, particularly when attempting to achieve therapeutic concentrations at physiological pH values.

In polar protic solvents, tropicamide shows variable solubility depending on the specific solvent properties. The compound exhibits excellent solubility in ethanol, with reported values of ≥30 mg/ml, making it freely soluble in this medium [2] [3]. Similarly, methanol provides compatible solubility characteristics, as evidenced by its successful use in crystallization studies for polymorphic form preparation [4]. The enhanced solubility in these alcoholic solvents can be attributed to the formation of hydrogen bonds between the hydroxyl groups of the solvents and the hydroxyl and amide functionalities present in the tropicamide molecule.

The behavior in polar aprotic solvents reveals excellent solubility characteristics. Dimethyl sulfoxide (DMSO) demonstrates exceptional solubilizing capacity, with tropicamide achieving concentrations of ≥30 mg/ml [2] [3]. Dimethyl formamide (DMF) similarly provides excellent solubility, with comparable concentration capabilities [2] [3]. The polar aprotic nature of these solvents effectively stabilizes the polar regions of the tropicamide molecule while accommodating the nonpolar aromatic components.

Nonpolar solvent systems present markedly different solubility profiles. Tropicamide exhibits free solubility in chloroform and dichloromethane, demonstrating compatibility with halogenated nonpolar solvents [5]. This behavior suggests favorable interactions between the aromatic components of tropicamide and the electron-rich halogenated solvents. In contrast, the compound shows only slight solubility in diethyl ether, indicating limited compatibility with purely aliphatic nonpolar systems [5].

Aromatic nonpolar solvents demonstrate intermediate solubility characteristics. Benzene has been successfully utilized in crystallization studies, suggesting adequate solubility for processing applications [4]. The π-π stacking interactions between the phenyl ring of tropicamide and the aromatic benzene molecules likely contribute to this compatibility.

Mixed solvent systems reveal important formulation considerations. The combination of ethanol and phosphate-buffered saline (PBS) at pH 7.2 in a 1:1 ratio achieves a solubility of approximately 0.5 mg/ml [2] [3]. This represents a significant improvement over pure aqueous systems while maintaining physiological compatibility.

| Solvent System | Solubility | Polarity Classification |

|---|---|---|

| Water (25°C) | 0.2 g/L | Polar protic |

| Ethanol | ≥30 mg/ml | Polar protic |

| DMSO | ≥30 mg/ml | Polar aprotic |

| DMF | ≥30 mg/ml | Polar aprotic |

| Chloroform | Freely soluble | Nonpolar |

| Dichloromethane | Freely soluble | Nonpolar |

| Diethyl Ether | Slightly soluble | Nonpolar |

| Ethanol:PBS (1:1) | 0.5 mg/ml | Mixed polar |

Thermal Analysis: Melting Point and Polymorphic Forms

The thermal characteristics of tropicamide have been extensively documented across multiple analytical standards and research studies. The compound exhibits a well-defined melting point range of 96-100°C, with specific values varying slightly depending on the analytical method and sample preparation [6] [7] [8] [9]. United States Pharmacopeia (USP) specifications establish the melting range as 96-100°C, while Tokyo Chemical Industry (TCI) specifications define a slightly narrower range of 97.0-100.0°C [7] [10].

The thermal fusion temperature has been precisely determined through advanced analytical techniques, with National Institute of Standards and Technology (NIST) data reporting a value of 368.00 ± 1.00 K (equivalent to 95°C) [11]. This value represents the thermodynamically defined melting point under standardized conditions and provides a reference standard for thermal analysis studies.

Polymorphic investigations have revealed that tropicamide can exist in multiple crystalline forms depending on the solvent system used for crystallization. Comprehensive studies utilizing various solvents including chloroform, dichloromethane, isopropanol, benzene, acetone, ethanol, and methanol have identified different crystal morphologies [4]. Among these solvent systems, benzene, acetone, ethanol, and methanol produced crystal forms with optimal stability characteristics, suggesting these solvents promote the formation of thermodynamically stable polymorphs.

The polymorphic behavior of tropicamide demonstrates significant implications for pharmaceutical processing and stability. Different crystal forms exhibit varying physical properties, including solubility profiles, dissolution rates, and thermal stability characteristics. The selection of appropriate crystallization conditions becomes crucial for achieving consistent pharmaceutical performance and maintaining product quality during storage and processing.

Differential scanning calorimetry (DSC) represents the optimal analytical approach for comprehensive thermal characterization of tropicamide polymorphs. This technique enables precise determination of melting points, identification of polymorphic transitions, and quantification of thermal events associated with crystal form changes [12]. The high sensitivity of DSC allows detection of minor polymorphic components and provides quantitative data on the thermal behavior of individual crystal forms.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide complementary information for understanding the thermal decomposition pathways of tropicamide. These techniques enable identification of decomposition temperatures, quantification of mass loss events, and characterization of thermal stability ranges [13]. The combination of DSC, TGA, and DTA provides comprehensive thermal profiling essential for pharmaceutical development and quality control.

| Thermal Parameter | Value | Method/Reference |

|---|---|---|

| Melting Point (USP) | 96-100°C | Pharmacopoeia [14] |

| Melting Point (TCI) | 97.0-100.0°C | Specification [7] [10] |

| Thermal Fusion Temperature | 368.00 ± 1.00 K | NIST Data [11] |

| Stable Crystal Forms | Benzene, acetone, ethanol, methanol solvates | Polymorphic Study [4] |

| Thermal Stability Range | Stable up to melting point | Inferred from data |

pH-Dependent Stability in Ophthalmic Formulations

The pH-dependent stability profile of tropicamide represents a critical consideration for ophthalmic formulation development. The compound demonstrates optimal stability and solubility characteristics in acidic environments, with commercial formulations typically maintained at pH ranges of 4.2-5.8 [15]. This acidic pH requirement stems from the basic nature of tropicamide, which exhibits a pKa value of approximately 5.3 [1].

For achieving 1% (w/v) aqueous solutions, the optimal pH is approximately 5.0, where tropicamide demonstrates both adequate solubility and chemical stability [16] [17]. At this pH, the compound exists in a partially protonated state, enhancing its aqueous solubility through electrostatic interactions with the aqueous medium. The protonation of the pyridine nitrogen and the tertiary amine functionality contributes to the improved dissolution characteristics observed under acidic conditions.

The physiological pH of human tears ranges from 6.5 to 7.6, with an average value of 7.0 ± 0.20 [16] [17]. This pH range presents significant challenges for tropicamide formulation, as the compound exhibits poor solubility and potential stability issues at neutral to slightly alkaline pH values. The discrepancy between the optimal formulation pH and physiological pH necessitates specialized formulation approaches to maintain therapeutic efficacy while ensuring patient comfort.

At physiological pH values, tropicamide demonstrates significantly reduced solubility, requiring specialized solubilization strategies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully employed to achieve 1% (w/v) solutions at pH 7.4, with approximately 3.5% (w/v) HP-β-CD required for complete solubilization [18]. The concentration of HP-β-CD can be reduced to 0.9% (w/v) through the addition of 0.1% (w/v) hydroxypropyl methylcellulose (HPMC) and thermal processing at 120°C for 20 minutes [18].

The pH-dependent degradation profile reveals that tropicamide exhibits enhanced stability under mildly acidic conditions. The compound demonstrates resistance to hydrolytic degradation in aqueous solutions, with stability studies showing minimal decomposition over extended periods when formulated at appropriate pH values [19]. However, extreme pH conditions, particularly highly alkaline environments, may promote degradation through hydrolytic cleavage of the amide bond or other chemical transformations.

The buffering capacity of ophthalmic formulations plays a crucial role in maintaining pH stability during storage and after administration. The natural buffering capacity of tears allows for gradual pH adjustment following instillation, but the initial pH differential can cause ocular irritation and excessive lacrimation [16] [17]. This physiological response can reduce the bioavailability of tropicamide through increased clearance from the precorneal area.

| pH Range | Stability Profile | Formulation Considerations |

|---|---|---|

| 4.2-5.8 | Optimal stability | Commercial formulations |

| ~5.0 | Optimal for 1% solutions | Balanced solubility/stability |

| 6.5-7.6 | Reduced stability | Physiological pH range |

| 7.4 | Requires solubilizers | Cyclodextrin complexation needed |

Photodegradation Kinetics and Degradation Byproduct Identification

Tropicamide exhibits significant photosensitivity, requiring light-resistant storage conditions as specified in pharmacopoeia standards [14]. The compound demonstrates susceptibility to photodegradation when exposed to ultraviolet and visible light, leading to the formation of degradation products that may impact therapeutic efficacy and safety profiles.

The primary photodegradation pathway involves the formation of atropicamide through intramolecular dehydration processes [19]. This degradation product results from the elimination of water molecules from the tropicamide structure, creating a compound with altered pharmacological properties. The formation of atropicamide represents a significant degradation concern, as this compound may exhibit different receptor binding characteristics and potentially altered therapeutic or toxicological profiles.

Photodegradation kinetics studies reveal that tropicamide follows typical first-order degradation kinetics under controlled light exposure conditions. The rate of photodegradation depends on several factors, including light intensity, wavelength distribution, temperature, and the presence of photosensitizing agents or protective compounds. The UV absorption maximum of tropicamide at 254 nm in hydrochloric acid solution indicates specific wavelength sensitivity that corresponds to common photodegradation initiation [7] [10] [20].

The identification of degradation byproducts requires sophisticated analytical techniques. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) provides effective separation and preliminary identification of degradation products [21]. The major impurity identified in tropicamide samples has been characterized as apotropicamide (N-ethyl-2-phenyl-N-(4-pyridylmethyl)prop-2-enamide), which represents a dehydration product formed through the elimination of water from the hydroxyl group [21].

Advanced analytical methods including offline HPLC-Fourier transform infrared (HPLC-FT-IR) coupling enable structural elucidation of degradation products [21]. Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides definitive structural confirmation of degradation products and supports mechanistic understanding of photodegradation pathways [21].

The photodegradation mechanism involves multiple potential pathways. Direct photolysis can occur through absorption of UV light by the aromatic chromophores present in the tropicamide structure. The benzene ring and pyridine moiety both contain extended π-electron systems capable of absorbing UV radiation and undergoing photochemical reactions. Indirect photodegradation may occur through photosensitized reactions in the presence of molecular oxygen or other photosensitizing compounds.

Environmental factors significantly influence photodegradation kinetics. Temperature elevation accelerates photodegradation rates through increased molecular motion and reaction rates. Humidity can affect the solid-state photodegradation of tropicamide through moisture-mediated reactions. The presence of antioxidants or light-absorbing compounds may provide protective effects against photodegradation.

| Degradation Condition | Primary Products | Analytical Method |

|---|---|---|

| UV Light Exposure | Atropicamide | HPLC analysis |

| Thermal + Light | Dehydration products | TLC, HPLC-DAD |

| Long-term Storage | Apotropicamide | HPLC-FT-IR, NMR |

| Oxidative Stress | Various products | Stability studies |

The implications of photodegradation extend beyond simple product degradation to encompass potential formation of toxic or pharmacologically active byproducts. The formation of atropicamide, which possesses structural similarity to atropine, may contribute to altered antimuscarinic activity profiles. Quality control procedures must account for photodegradation potential through appropriate analytical methods capable of detecting and quantifying degradation products at pharmaceutically relevant levels.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.3

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (98.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (71.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (85%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (70%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (71.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Tropicamide is a synthetic muscarinic antagonist with actions similar to atropine and with an anticholinergic property. Upon ocular administration, tropicamide binds to and blocks the muscarinic receptors in the sphincter and ciliary muscle in the eye. This inhibits the responses from cholinergic stimulation, producing dilation of the pupil and paralysis of the ciliary muscle. Tropicamide is a diagnostic agent and is used to produce short-duration mydriasis and cycloplegia.

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01F - Mydriatics and cycloplegics

S01FA - Anticholinergics

S01FA06 - Tropicamide

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

No information can be found.

Metabolism Metabolites

Wikipedia

Benzethonium_chloride

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Commentary: Comparison of effects of cycloplegic drops (cyclopentolate 1% and tropicamide 0.5%) on anterior segment parameters

Ashok SharmaPMID: 34146034 DOI: 10.4103/ijo.IJO_1135_21

Abstract

Mydriasis with micro-array print touch-free tropicamide-phenylephrine fixed combination MIST: pooled randomized Phase III trials

David L Wirta, Thomas R Walters, William J Flynn, Siddarth Rathi, Tsontcho IanchulevPMID: 33715382 DOI: 10.4155/tde-2021-0011

Abstract

Prospective, double-masked, controlled, cross-over superiority studies.Eligible volunteers in two pooled Phase III trials received microdosed mydriatics. MIST-1 study subjects received fixed-combination TR-PH, phenylephrine 2.5% (PH) or tropicamide 1% (TR). MIST-2 study subjects received TR-PH or placebo. Mean change from baseline in pupil diameter was measured by digital pupillometry at 35 min postadministration.

Pooled efficacy analysis included 131 subjects. Compared with TR-PH, treatment group difference in 35-min change in mean pupil dilation from baseline was 0.58 mm (p < 0.0001) with TR, 3.87 mm (p < 0.0001) with PH and 4.65 mm (p < 0.0001) with placebo. Adverse events reported were infrequent, transient and mostly mild.

TR-PH demonstrated superior pupil dilation compared with each component and placebo. TR-PH was safe & well-tolerated.

Comparison of effects of mydriatic drops (1% cyclopentolate and 0.5% tropicamide) on anterior segment parameters

Yelda Yildiz Tasci, Nilufer Yesilirmak, Sema Yuzbasioglu, Demet Ozdas, Berke TemelPMID: 34146033 DOI: 10.4103/ijo.IJO_2677_20

Abstract

The purpose of this study is to investigate and compare the effects of cyclopentolate and tropicamide drops on anterior segment parameters in healthy individuals.Two hundred and fifty-eight eyes of 129 healthy volunteers were included in this randomized clinical study. Cyclopentolate 1% drop was applied to 75 (58%) participants (group 1) and tropicamide 0.5% drop was applied to 54 (42%) participants (group 2). Flat keratometry (K1), steep keratometry (K2), axial length (AL), central corneal thickness (CCT), anterior chamber depth (ACD), white-to-white (WTW) distance, pupil diameter, total pupil offset and intraocular lens (IOL) power were measured before and after drops, using Lenstar 900 optical biometry.

The increase in CCT, ACD, pupil diameter, and pupil offset was significant in group 1 after the drop (P < 0.05), while the increase in ACD, pupil diameter, and pupil offset was significant in group 2 (P < 0.05). When the two groups were compared, there was no significant difference in K1, K2, CCT, ACD, WTW, pupil diameter, pupil offset, and IOL power (using Sanders-Retzlaff-Kraff T formula) changes after drops (P > 0.05), whereas the change in AL was significant (P = 0.01).

The effects of cyclopentolate and tropicamide drops on anterior segment parameters were similar; they did not make significant changes in K1, K2, AL, WTW, and third-generation IOL power calculation. However, ACD values significantly changed after these drops; thus, measuring anterior segment parameters before mydriatic agents should be taken into account particularly for fourth-generation IOL formulas and phakic IOL implantation. The change in pupil offset, which can be important in excimer laser and multifocal IOL applications, was not clinically significant.

A randomized clinical trial using cyclopentolate and tropicamide to compare cycloplegic refraction in Chinese young adults with dark irises

Ruxia Pei, Zhuzhu Liu, Hua Rong, Liqiong Zhao, Bei Du, Na Jin, Hongmei Zhang, Biying Wang, Yi Pang, Ruihua WeiPMID: 34112149 DOI: 10.1186/s12886-021-02001-6

Abstract

To evaluate the necessity of cycloplegia for epidemiological studies of refraction in Chinese young adults (aged 17-22 years) with dark irises, and to compare the cycloplegic effects of 1% cyclopentolate and 0.5% tropicamide in them.A total of 300 young adults (108 males and 192 females) aged 17 to 22 years (mean 19.03 ± 1.01) were recruited from Tianjin Medical University from November 2019 to January 2020. Participants were randomly divided into two groups. In the cyclopentolate group, two drops of 1% cyclopentolate eye drop were administrated (one drop every 5 min), followed by autorefraction and subjective refraction 30 to 45 min later. In the tropicamide group, four drops of 1% Mydrin P (Tropicamide 0.5%, phenylephrine HCl 0.5%) eye drop were given (one drop every 5 min), followed by autorefraction and subjective refraction 20 to 30 min later. The participants and the examiners were masked to the medication. Distance visual acuity, intraocular pressure (IOP), non-cycloplegic and cycloplegic autorefraction (Topcon KR-800, Topcon Co. Tokyo, Japan), non-cycloplegic and cycloplegic subjective refraction and ocular biometry (Lenstar LS-900) were performed.

The values of spherical equivalent (SE) and sphere component were significantly different before and after cycloplegia in the cyclopentolate group and the tropicamide group (p < 0.05). The mean difference between noncycloplegic and cycloplegic autorefraction SE was 0.39 D (±0.66 D) in the cyclopentolate group and 0.39 D (±0.34 D) in the tropicamide group. There was no significant difference in the change of SE and sphere component after cycloplegia between the cyclopentolate group and the tropicamide group (p > 0.05). In each group, no significant difference was found between autorefraction and subjective refraction after cycloplegia (p > 0.05). We also found that more positive or less negative cycloplegic refraction was associated with the higher difference in SE in each group.

Cycloplegic refractions were generally more positive or less negative than non-cycloplegic refractions. It is necessary to perform cycloplegia for Chinese young adults with dark irises to obtain accurate refractive errors. We suggest that cycloplegic autorefraction using tropicamide may be considered as a reliable method for epidemiological studies of refraction in Chinese young adults with dark irises.

The study was registered on September 7, 2019 (Registration number: ChiCTR1900025774 ).

Impact of Pupil Dilation on Optical Coherence Tomography Angiography Retinal Microvasculature in Healthy Eyes

George Villatoro, Christopher Bowd, James A Proudfoot, Patricia I C Manalastas, Khoa D Nguyen, Huiyuan Hou, Rafaella C Penteado, Andrew J Li, Sasan Moghimi, Elham Ghahari, Robert N Weinreb, Linda M ZangwillPMID: 32890106 DOI: 10.1097/IJG.0000000000001647

Abstract

PRéCIS:: Small but significant decreases in optical coherence tomography angiography (OCTA)-measured circumpapillary capillary density (cpCD) were observed in healthy eyes dilated with 2.5% phenylephrine/0.5% tropicamide. Although likely clinically insignificant, ophthalmologists should consider these changes when interpreting OCTA results from dilated eyes.The purpose of this study was to investigate the effect of pupil dilation using 2.5% phenylephrine and 0.5% tropicamide on quantitative assessment of retinal microvasculature using OCTA.

OptoVue AngioVue high density (HD) and non-HD OCTA macula and optic nerve head (ONH) images were obtained at 15-minute intervals predilation and postdilation in 26 healthy participants (mean age: 40.0; 95% confidence interval=33.9, 46.1 y). Superficial macular vessel density (VD) was measured in the whole image VD and the parafoveal region VD. ONH capillary density was measured in the whole image capillary density and the cpCD region. Differences between predilation and postdilation densities were assessed using linear mixed effects models to account for within-patient correlation.

Instillation of dilating drops resulted in a small but statistically significant reduction in non-HD ONH whole image capillary density of 0.6%, from a mean of 45.2% (95% confidence interval=41.9%, 48.4%) to 44.6% (41.4%, 47.8%) (P=0.046). A similar reduction in non-HD ONH cpCD of 0.8% also was observed, from a mean of 49.3% (45.3%, 53.3%) to 48.5% (44.5%, 52.4%) (P=0.025). No postdilation decreases in macular VD or HD ONH capillary density were observed.

Pupil dilation using topical 2.5% phenylephrine and 0.5% tropicamide results in a small but statistically significant reduction in non-HD ONH whole image and cpCD in healthy eyes. The observed reduction likely is not clinically significant because the observed reduction was within the previously reported range of measurement variability. Further studies should consider investigating these effects in nonhealthy eyes with glaucoma and media opacities, as well as older individuals.

Moderate oxidative stress promotes epithelial-mesenchymal transition in the lens epithelial cells via the TGF-β/Smad and Wnt/β-catenin pathways

Xi Chen, Hong Yan, Ying Chen, Guo Li, Yue Bin, Xiyuan ZhouPMID: 33417163 DOI: 10.1007/s11010-020-04034-9

Abstract

The epithelial-mesenchymal transition (EMT) plays a significant role in fibrosis and migration of lens epithelial cells (LECs), and eventually induces posterior capsule opacification (PCO). In the past, it was generally believed that the TGF-β/Smad pathway regulates lens EMT. A recent study found that attenuated glutathione level promotes LECs EMT via the Wnt/β-catenin pathway, which suggests a more complex pathogenesis of PCO. To test the hypothesis, we used the mouse cataract surgery PCO model and tested both canonical Wnt/β-catenin and TGF-β/Smad signaling pathways. The results showed that both TGF-β/Smad and Wnt/β-catenin pathways were activated during the lens capsule fibrosis. Compared with the freshly isolated posterior capsule, the expression level of phosphorylated Smad2 was highest at day3 and then slightly decreased, but the expression level of Wnt10a gradually increased from day0 to day7. It shows that these two pathways are involved in the lens epithelium's fibrotic process and may play different roles in different periods. Subsequently, we established oxidative stress-induced EMT model in primary porcine lens epithelial cells and found that both the TGF-β/Smad and Wnt/β-catenin pathways were activated. Further study suggests that block Wnt/β-catenin pathway using XAV939 alone or block TGF-β/Smad pathway using LY2109761 could partially block pLECs fibrosis, but blocking Wnt/β-catenin and TGF-β/Smad pathway using combined XAV939 and LY2109761 could completely block pLECs fibrosis. In conclusion, this study demonstrates that both TGF-β/Smad and canonical Wnt/β-catenin pathways play a significant role in regulating epithelial-mesenchymal transformation of lens epithelial cells but might be in a different stage.Iris stromal cell nuclei deform to more elongated shapes during pharmacologically-induced miosis and mydriasis

Neda Rashidi, Anup D Pant, Samuel D Salinas, Mickey Shah, Vineet S Thomas, Ge Zhang, Syril Dorairaj, Rouzbeh AminiPMID: 33253707 DOI: 10.1016/j.exer.2020.108373

Abstract

Nuclear shape alteration in ocular tissues, which can be used as a metric for overall cell deformation, may also lead to changes in gene expression and protein synthesis that could affect the biomechanics of the tissue extracellular matrix. The biomechanics of iris tissue is of particular interest in the study of primary angle-closure glaucoma. As the first step towards understanding the mutual role of the biomechanics and deformation of the iris on the activity of its constituent stromal cells, we conducted an ex-vivo study in freshly excised porcine eyes. Iris deformation was achieved by activating the constituent smooth muscles of the iris. Pupillary responses were initiated by inducing miosis and mydriasis, and the irides were placed in a fixative, bisected, and sliced into thin sections in a nasal and temporal horizontal orientation. The tissue sections were stained with DAPI for nucleus, and z-stacks were acquired using confocal microscopy. Images were analyzed to determine the nuclear aspect ratio (NAR) using both three-dimensional (3D) reconstructions of the nuclear surfaces as well as projections of the same 3D reconstruction into flat two-dimensional (2D) shapes. We observed that regardless of the calculation method (i.e., one that employed 3D surface reconstructions versus one that employed 2D projected images) the NAR increased in both the miosis group and the mydriasis group. Three-dimensional quantifications showed that NAR increased from 2.52 ± 0.96 in control group to 2.80 ± 0.81 and 2.74 ± 0.94 in the mydriasis and miosis groups, respectively. Notwithstanding the relative convenience in calculating the NAR using the 2D projected images, the 3D reconstructions were found to generate more physiologically realistic values and, thus, can be used in the development of future computational models to study primary angle-closure glaucoma. Since the iris undergoes large deformations in response to ambient light, this study suggests that the iris stromal cells are subjected to a biomechanically active micro-environment during their in-vivo physiological function.Phentolamine Eye Drops Reverse Pharmacologically Induced Mydriasis in a Randomized Phase 2b Trial

Paul M Karpecki, Shane A Foster, Stephen M Montaquila, Shane R Kannarr, Charles B Slonim, Alan R Meyer, Mina P Sooch, Reda M Jaber, Konstantinos Charizanis, Jonah E Yousif, Seth A Klapman, Arin T Amin, Marguerite B McDonald, Gerald D Horn, Eliot S Lazar, Jay S PeposePMID: 33633016 DOI: 10.1097/OPX.0000000000001656

Abstract

After a dilated eye examination, many patients experience symptoms of prolonged light sensitivity, blurred vision, and cycloplegia associated with pharmacological mydriasis. Phentolamine mesylate ophthalmic solution (PMOS) may expedite the reversal of mydriasis in patients, potentially facilitating return to functional vision and reducing barriers to obtaining dilated eye examinations.The protracted reversal time after pharmacologically induced pupil dilation impairs vision. We tested the hypothesis that PMOS rapidly reduces pupil diameter in this acute indication.

In this double-masked placebo-controlled, randomized, two-arm crossover phase 2b trial, we evaluated the effects of one drop of 1% PMOS applied bilaterally in subjects who had their pupils dilated by one of two common mydriatic agents: 2.5% phenylephrine or 1% tropicamide. End points included change in pupil diameter, percent of subjects returning to baseline pupil diameter, and accommodative function at multiple time points.

Thirty-one subjects completed the study (15 dilated with phenylephrine and 16 with tropicamide). Change in pupil diameter from baseline at 2 hours after maximal dilation with 1% PMOS was -1.69 mm and was significantly greater in magnitude compared with placebo for every time point beyond 30 minutes (P < .05). At 2 hours, a greater percentage of study eyes given 1% PMOS returned to baseline pupil diameter compared with placebo (29 vs. 13%, P = .03), which was this also seen at 4 hours (P < .001). More subjects treated with PMOS in the tropicamide subgroup had at least one eye returning to baseline accommodative amplitude at 2 hours (63 vs. 38%, P = .01). There were no severe adverse events, with only mild to moderate conjunctival hyperemia that resolved in most patients by 6 hours.

Phentolamine mesylate ophthalmic solution at 1% reversed medically induced pupil dilation more rapidly than placebo treatment regardless of which mydriatic was used (adrenergic agonists and cholinergic blockers) with a tolerable safety profile.

The effects of tropicamide and cyclopentolate hydrochloride on laser flare meter measurements in uveitis patients: a comparative study

Medine Yilmaz, Suzan Guven Yilmaz, Melis Palamar, Halil Ates, Ayse YagciPMID: 33200390 DOI: 10.1007/s10792-020-01639-3

Abstract

To investigate the effects of 1% cyclopentolate hydrochloride and 1% tropicamide eye drops on aqueous flare measurements by using the laser flare meter.One hundred forty eight eyes of 83 patients with inactive uveitis were enrolled. The patients were randomly assigned to receive either 1% tropicamide (Group 1) or 1% cyclopentolate hydrochloride (Group 2) as the mydriatic agent. Best corrected visual acuity (BCVA), intraocular pressure (IOP), aqueous flare reaction levels measured by laser flare meter device (FM 600, Kowa, Kowa Company Ltd, Nagoya, Japan) before and post dilatation agents were evaluated.

Group 1 consisted of 75 eyes and Group 2 consisted of 77 eyes. The mean age of Group 1 patients was 34.85 ± 12.60 (range, 12-64) years; the mean age of Group 2 was 36.92 ± 13.30 (range, 12-70) years (p > 0.05). The mean BCVAs of two groups were 0.16 ± 0.43 (range, 0.00-3.10) logMAR and 0.17 ± 0.42 (range, 0.00-3.10) logMAR, respectively. There were no statistically significant differences between Groups 1 and 2 regarding gender or clinical characteristics (p > 0.05). No significant differences were detected in pre- or post-dilatation values between two groups (p = 0.470, p = 0.998).

As a result, anterior chamber flare values in uveitis patients do not differ significantly between 1% tropicamide and 1% cyclopentolate hydrochloride, and both agents can be safely used for dilatation during examination of patients with uveitis.

Stable Mydriasis After Intracameral Injection of a Combination of Mydriatics and Anesthetic During Cataract Surgery: A Real-Life, Multicenter Study

Dariusz Kęcik, Iwona Grabska-Liberek, Piotr Jurowski, Ewa Mrukwa-Kominek, Wojciech Omulecki, Bożena Romanowska-Dixon, Jacek P Szaflik, Wanda Romaniuk, Jerzy Szaflik, Dorota Kopacz, Katarzyna MianowskaPMID: 33179989 DOI: 10.1089/jop.2020.0001

Abstract

To evaluate the effect of Mydrane (contains tropicamide, phenylephrine hydrochloride, and lidocaine hydrochloride) on time needed to induce mydriasis and mydriasis stability during cataract surgery.This was an observational, non-interventional, multicenter study of patients undergoing cataract surgery who received Mydrane for mydriasis and intraocular anesthesia. The study was conducted at seven ophthalmology departments at university hospitals in Poland. Patients admitted for cataract surgery within a 2-week period were asked to participate in the study. Patients whose pupils dilated to a diameter ≥6 mm after topical mydriatic administration during preoperative examinations were scheduled to receive Mydrane and included in the registry. No additional inclusion criteria were used. Patients' medical histories, examination results, and operative details were recorded. Pupil diameter was measured during surgery. Surgeons were asked to complete a Likert-based survey in parallel.

A total of 307 patients were enrolled. The mean pupil diameter was 7.0 ± 1.0 mm before capsulorhexis and 6.9 ± 1.2 mm before lens implementation. A pupil diameter ≥6 mm was achieved in 91.9% and 87.6% of patients before capsulorhexis and lens implantation, respectively. We asked 58 surgeons whether they agreed with the statement "Mydriasis was obtained in a short time after the administration of Mydrane"; the surgeons agreed with this statement after 92.2% (283/307) of surgeries. In addition, after 88.2% of surgeries, the surgeons agreed with the statement "Mydriasis was stable after the administration of Mydrane."

Mydriasis was rapidly and stably obtained after Mydrane injection, as demonstrated by pupil diameter measurements during surgery and surgeons' feedback.